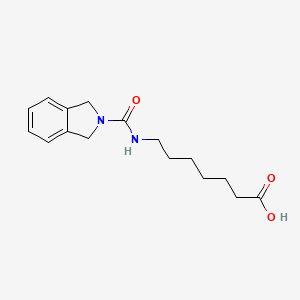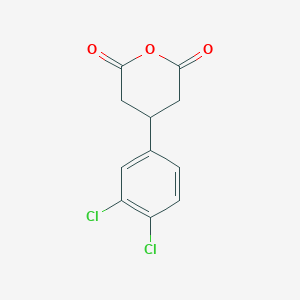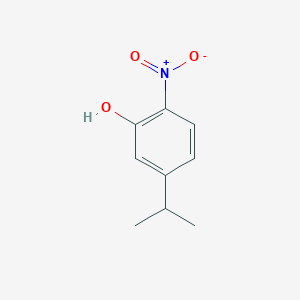
5-isopropyl-2-nitrophenol
Overview
Description
5-isopropyl-2-nitrophenol is an organic compound with the molecular formula C9H11NO3 It is a nitrophenol derivative, characterized by the presence of a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-nitrophenol typically involves the nitration of 3-isopropylphenol. One common method includes dissolving 3-isopropylphenol in methylene chloride, followed by the addition of sodium nitrate and sulfuric acid. A catalytic amount of sodium nitrite is then added, and the mixture is stirred for 24 hours. The reaction mixture is then diluted with methylene chloride, extracted with water, dried over magnesium sulfate, and filtered. The solvent is evaporated, and the resulting solid is purified by chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-isopropyl-2-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be formed.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for their biological activities, such as antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-nitrophenol largely depends on its chemical structure. The nitro group is an electron-withdrawing group, which can influence the reactivity of the phenol ring. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways and molecular targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-nitrophenol: Similar structure but lacks the isopropyl group.
4-nitrophenol: Nitro group positioned differently on the phenol ring.
2,4-dinitrophenol: Contains two nitro groups, leading to different chemical properties.
Uniqueness
5-isopropyl-2-nitrophenol is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. The isopropyl group increases the hydrophobicity and may influence the compound’s reactivity and interactions with other molecules. The nitro group, being an electron-withdrawing group, affects the electron density of the phenol ring, making it more reactive towards certain types of chemical reactions .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-nitro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |
InChI Key |
QJJGPZTVVISLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
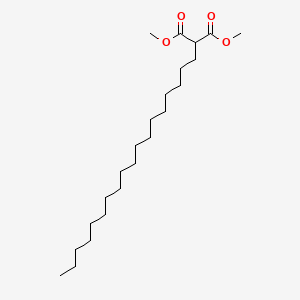
![1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester](/img/structure/B8468256.png)
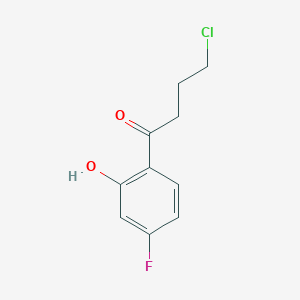
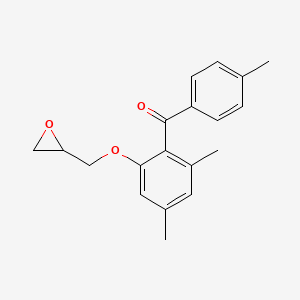
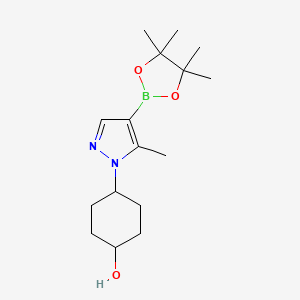
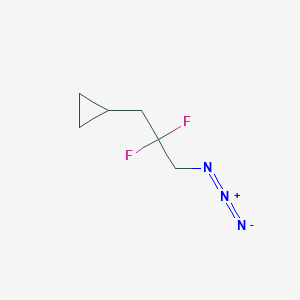
![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
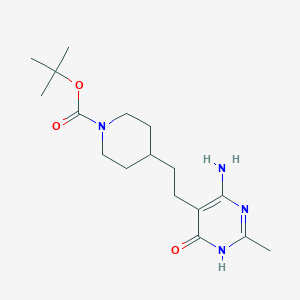
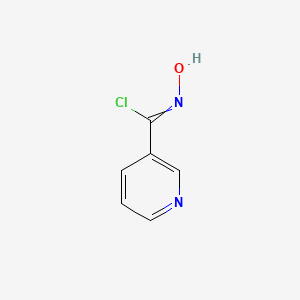
![6-chloro-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8468302.png)
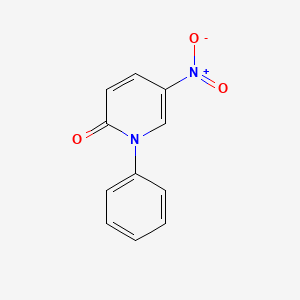
![2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-](/img/structure/B8468314.png)
